molecular formula C11H10Cl2N2O B2538045 2-chloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide CAS No. 98042-34-3

2-chloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide

Cat. No. B2538045
CAS RN: 98042-34-3
M. Wt: 257.11
InChI Key: QOVLCWIMQANPGW-UHFFFAOYSA-N
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Description

The compound "2-chloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide" is a chlorinated acetamide with potential applications in various fields, including organic synthesis and material science. While the specific compound is not directly studied in the provided papers, related chloroacetamides have been synthesized and characterized, providing insights into their structural and physical properties.

Synthesis Analysis

Synthesis of chloroacetamides typically involves the acylation of aniline derivatives with chloroacetyl chloride or similar acylating agents. The papers provided do not directly address the synthesis of "2-chloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide," but they do discuss the synthesis of similar compounds, such as "2-Chloro-N-(2,4-dinitrophenyl) acetamide" , which was characterized using NMR spectroscopy, ESI-MS, and X-ray crystallography. These techniques are likely applicable to the synthesis analysis of the compound .

Molecular Structure Analysis

The molecular structure of chloroacetamides is characterized by the presence of an amide group and chloro substituents on the aromatic ring. X-ray crystallography has been used to determine the crystal structures of related compounds, revealing intramolecular hydrogen bonding and intermolecular interactions that influence the crystal packing . These findings can be extrapolated to predict the molecular structure of "2-chloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide."

Chemical Reactions Analysis

Chloroacetamides can participate in various chemical reactions, including nucleophilic substitution and deprotonation processes. The optical properties of these compounds can exhibit solvatochromic effects, which are changes in color with the polarity of the solvent, as observed in "2-Chloro-N-(2,4-dinitrophenyl) acetamide" . Such reactions and properties are relevant to the chemical behavior of "2-chloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide."

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroacetamides, such as solubility, melting point, and reactivity, are influenced by their molecular structure. Intermolecular hydrogen bonding, as seen in various related compounds , can affect these properties. Additionally, quantum chemical calculations can provide insights into vibrational spectroscopic, electronic, and thermodynamic properties, as demonstrated for dichloroacetamides . These analyses are essential for understanding the behavior of "2-chloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide" in different environments and applications.

Scientific Research Applications

Synthetic Organic Chemistry and N-Ar Axis Development

Research in synthetic organic chemistry has led to the development of chemoselective N-acylation reagents, including compounds like 2-chloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide. These compounds exhibit better chemoselectivity compared to current N-acylation reagents. Studies have also explored the creation of chiral ligands possessing a N-Ar prochiral axis, contributing to advancements in asymmetric catalysis. The synthesized ligands demonstrated high selectivity in palladium-catalyzed asymmetric allylic substitutions, showing potential for broad applications in synthetic organic chemistry (Kondo & Murakami, 2001).

Environmental Impact and Degradation

The degradation of chlorophenols, including 3-chlorophenol, by zero valent iron and bimetallic systems of iron, has been extensively reviewed. These compounds are known for their toxicity and persistence in the environment but can be efficiently degraded through dechlorination, sorption, and co-precipitation processes. Iron-based bimetallic systems, in particular, have shown superior performance over unmodified zero valent iron in degrading chlorophenols, suggesting practical applications in environmental remediation efforts to mitigate the impact of such compounds (Gunawardana, Singhal, & Swedlund, 2011).

Analytical Methodology Development

Advancements in analytical methodologies for detecting and quantifying chlorophenols in environmental samples have been significant. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) have been employed to analyze the presence and concentrations of chlorophenols. These methods are crucial for monitoring environmental pollution and assessing the effectiveness of remediation processes, providing essential data for environmental protection agencies and researchers in the field (Crews et al., 2013).

properties

IUPAC Name

2-chloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O/c12-8-11(16)15(6-2-5-14)10-4-1-3-9(13)7-10/h1,3-4,7H,2,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVLCWIMQANPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N(CCC#N)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide

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